molecular formula C21H27NaO8S B1141640 4-Pregnene-17,21-diol-3,11,20-trione 21-sulphate,sodium salt CAS No. 112925-31-2

4-Pregnene-17,21-diol-3,11,20-trione 21-sulphate,sodium salt

Cat. No.: B1141640
CAS No.: 112925-31-2
M. Wt: 462.48905
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pregnene-17,21-diol-3,11,20-trione 21-sulphate,sodium salt (often referred to as 4-PDT) is a synthetic steroid hormone analogue used in scientific research and laboratory experiments. It is a derivative of progesterone and has been shown to act as a potent agonist of the androgen receptor (AR). 4-PDT has been used in a number of research studies and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

4-PDT has been used in a number of scientific research studies, including those looking into the effects of androgens on the reproductive system and the development of male characteristics. It has also been used to study the role of androgens in the development of prostate cancer, as well as to investigate the effects of androgen receptor activation on the growth and development of certain types of cells.

Mechanism of Action

4-PDT acts as a potent agonist of the androgen receptor (4-Pregnene-17,21-diol-3,11,20-trione 21-sulphate,sodium salt). It binds to the this compound and activates it, leading to the induction of a cascade of downstream events that ultimately lead to the production of androgen-dependent proteins and other molecules.
Biochemical and Physiological Effects
4-PDT has been found to have a number of biochemical and physiological effects. In animal studies, it has been found to increase the production of androgens, as well as to increase the activity of certain enzymes involved in the metabolism of androgens. It has also been found to increase the production of certain hormones, including testosterone and dihydrotestosterone. In addition, 4-PDT has been found to increase the activity of certain proteins involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-PDT in laboratory experiments is its ability to act as a potent agonist of the androgen receptor. This makes it a useful tool for studying the effects of androgens on various biological processes. However, it should be noted that 4-PDT is an artificial hormone and its effects may not be the same as those of naturally occurring hormones. Therefore, it is important to use caution when interpreting the results of experiments involving 4-PDT.

Future Directions

There are a number of potential future directions in which research involving 4-PDT could be taken. These include further studies into the effects of androgens on the reproductive system and development of male characteristics, as well as further investigations into the role of androgens in the development of prostate cancer. Additionally, further research into the effects of androgen receptor activation on the growth and development of certain types of cells could be undertaken. Finally, research into the potential therapeutic applications of 4-PDT could be explored.

Synthesis Methods

4-PDT is synthesized through a multi-step process involving the reaction of progesterone with bromide, followed by the reaction of the product with sodium sulphate, and finally the reaction of the product with thionyl chloride. The final product is a white solid with a melting point of around 210°C.

Properties

IUPAC Name

sodium;[2-[(8S,9R,10R,13S,14R,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O8S.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h9,14-15,18,25H,3-8,10-11H2,1-2H3,(H,26,27,28);/q;+1/p-1/t14-,15+,18-,19-,20-,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCQAVLXEMPVTM-VSSARMTNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COS(=O)(=O)[O-])O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@H]2C(=O)C[C@]4([C@@H]3CC[C@@]4(C(=O)COS(=O)(=O)[O-])O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.